molecular formula C12H16N2O2 B15036474 1,2,3,4,6,7,8,9-Octahydrophenazine 5,10-dioxide

1,2,3,4,6,7,8,9-Octahydrophenazine 5,10-dioxide

Cat. No.: B15036474
M. Wt: 220.27 g/mol
InChI Key: QPXGUOWHEWILET-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) is a heterocyclic compound with a unique ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate) typically involves the hydrogenation of phenazine derivatives. The reaction is catalyzed by nickel catalysts, which facilitate the isomerization into the symmetrical form of the compound . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate) involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound, which lacks the hydrogenation seen in 1,2,3,4,6,7,8,9-octahydrophenazine-5,10-dium-5,10-bis(olate).

    Quinoline: Another heterocyclic compound with similar antimicrobial properties.

    Isoquinoline: Shares structural similarities but differs in its electronic properties and reactivity.

Uniqueness

1,2,3,4,6,7,8,9-Octahydrophenazine-5,10-dium-5,10-bis(olate) is unique due to its fully hydrogenated ring structure, which imparts distinct chemical and physical properties. Its dual nitrogen atoms and potential for various chemical modifications make it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

10-oxido-1,2,3,4,6,7,8,9-octahydrophenazin-5-ium 5-oxide

InChI

InChI=1S/C12H16N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H2

InChI Key

QPXGUOWHEWILET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C3=C([N+]2=O)CCCC3)[O-]

Origin of Product

United States

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